molecular formula C11H22O3 B14416683 3-Ethyloct-2-en-1-ol;formic acid CAS No. 82611-96-9

3-Ethyloct-2-en-1-ol;formic acid

Cat. No.: B14416683
CAS No.: 82611-96-9
M. Wt: 202.29 g/mol
InChI Key: KYKPVXGNFBXVRY-UHFFFAOYSA-N
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Description

3-Ethyloct-2-en-1-ol;formic acid is a compound that combines an unsaturated alcohol (3-ethyloct-2-en-1-ol) with formic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyloct-2-en-1-ol typically involves the reaction of an appropriate alkene with an alcohol under specific conditions. One common method is the esterification of an alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is usually carried out by heating the reactants together, which facilitates the formation of the ester bond.

Industrial Production Methods

Industrial production of 3-ethyloct-2-en-1-ol;formic acid may involve large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps to maximize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyloct-2-en-1-ol;formic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Chlorinated compounds.

Scientific Research Applications

3-Ethyloct-2-en-1-ol;formic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyloct-2-en-1-ol;formic acid involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its effects are mediated through pathways involving the formation of intermediate compounds, which then undergo further transformations to yield the final products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyloct-2-en-1-ol;formic acid is unique due to its specific combination of an unsaturated alcohol and formic acid, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

82611-96-9

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

3-ethyloct-2-en-1-ol;formic acid

InChI

InChI=1S/C10H20O.CH2O2/c1-3-5-6-7-10(4-2)8-9-11;2-1-3/h8,11H,3-7,9H2,1-2H3;1H,(H,2,3)

InChI Key

KYKPVXGNFBXVRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CCO)CC.C(=O)O

Origin of Product

United States

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